molecular formula C2H3O3S- B1262199 2-Sulfinoacetaldehyde

2-Sulfinoacetaldehyde

Cat. No. B1262199
M. Wt: 107.11 g/mol
InChI Key: GPIFJZBDHMKDSK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-sulfinoacetaldehyde(1-) is an organosulfinate oxoanion resulting from the deprotonation of the sulfino group of sulfinoacetaldehyde. The major species at pH 7.3. It is a conjugate base of a sulfinoacetaldehyde.

Scientific Research Applications

Enzymatic Activity and Metabolism

  • Hypotaurine Aminotransferase Activity : Mammalian tissues possess hypotaurine aminotransferase activity, where one product of transamination is sulfinoacetaldehyde. This study explored the formation of isethionate from sulfinoacetaldehyde, finding no isethionate formed in vitro (Fellman et al., 1980).

  • Utilization in Bacteria : Paracoccus denitrificans PD1222 uses hypotaurine, which converts to sulfinoacetaldehyde, for growth. The sulfinoacetaldehyde spontaneously desulfinates to acetaldehyde and sulfite, supporting bacterial metabolism (Felux et al., 2013).

Fluorescent Probes and Detection Methods

  • Sulphide Detection : A selective sulphide-trapping strategy using sulphide addition to an aldehyde, forming hemithioacetal and eventually thioacetal, involves sulfinoacetaldehyde. This method aids in creating fluorescent probes for detecting sulphides in biological contexts (Qian et al., 2011).

Chemical Reactions and Synthesis

  • Gem-Difluoroolefination : Difluoromethyl 2-pyridyl sulfone acts as a gem-difluoroolefination reagent for aldehydes and ketones, involving a stable fluorinated sulfinate intermediate (Zhao et al., 2010).

  • Julia-Kocienski Reaction : A computational study of the Julia-Kocienski olefination involving acetaldehyde and ethyl 1-phenyl-1H-tetrazol-5-yl sulfone highlighted complex mechanisms where sulfinoacetaldehyde derivatives might play a role (Legnani et al., 2015).

  • Cocatalyzed Enantioselective Protonation : Chiral sulfinamides, potentially involving sulfinoacetaldehyde derivatives, were used in enantioselective protonation reactions to create cycloalkanones (Beck et al., 2011).

properties

Product Name

2-Sulfinoacetaldehyde

Molecular Formula

C2H3O3S-

Molecular Weight

107.11 g/mol

IUPAC Name

2-oxoethanesulfinate

InChI

InChI=1S/C2H4O3S/c3-1-2-6(4)5/h1H,2H2,(H,4,5)/p-1

InChI Key

GPIFJZBDHMKDSK-UHFFFAOYSA-M

Canonical SMILES

C(C=O)S(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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